molecular formula C7H9NO2 B3268673 ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate CAS No. 492468-13-0

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B3268673
CAS No.: 492468-13-0
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-NTSWFWBYSA-N
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Description

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a cyano group and an ethyl ester group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes . This reaction proceeds with high stereoselectivity, yielding the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound often employs similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods have been explored, utilizing enzymes to achieve high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of amides or esters.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

Properties

IUPAC Name

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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